7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine

Lipophilicity ADME Permeability

7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1211588-84-9) is a strategically differentiated building block for medicinal chemistry. Its 7-chloro group serves as a versatile synthetic handle for generating focused libraries of 7-amino, 7-thio, or 7-alkoxy analogs to explore kinase SAR. The 3-phenyl substituent and calculated LogP of 2.67 make it an ideal reference for ADME permeability assays. Employ this scaffold as a purine bioisostere to discover novel kinase inhibitors with improved selectivity.

Molecular Formula C11H7ClN4
Molecular Weight 230.655
CAS No. 1211588-84-9
Cat. No. B566897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
CAS1211588-84-9
Molecular FormulaC11H7ClN4
Molecular Weight230.655
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2N=CN=C3Cl
InChIInChI=1S/C11H7ClN4/c12-11-10-9(13-6-14-11)8(15-16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)
InChIKeyLGFGYRLFLSIQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1211588-84-9): Procurement-Ready Heterocyclic Scaffold for Kinase-Targeted Research


7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1211588-84-9) is a heterocyclic compound with a molecular formula of C11H7ClN4 and a molecular weight of 230.65 g/mol . The compound features a fused pyrazolo[4,3-d]pyrimidine core, a chlorine atom at the 7-position, and a phenyl group at the 3-position, enhancing its reactivity and potential biological activity . Its calculated LogP of 2.67330 indicates moderate to high lipophilicity, which influences its solubility and permeability in biological systems .

Critical Substituent Effects: Why 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine Is Not a Generic Pyrazolopyrimidine


The specific substitution pattern of 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine—a 7-chloro group and a 3-phenyl ring—dictates its unique physicochemical profile, as evidenced by its calculated LogP of 2.67330 . This lipophilicity directly influences membrane permeability and protein binding characteristics. In contrast, generic pyrazolo[4,3-d]pyrimidines lacking these specific substituents would exhibit altered solubility, reactivity, and biological target engagement . Furthermore, the chlorine at the 7-position serves as a critical synthetic handle for further derivatization via nucleophilic substitution, enabling the generation of focused compound libraries [1].

Quantitative Differentiation of 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine: Head-to-Head Evidence for Procurement Decisions


Lipophilicity (LogP) Benchmarking: Enabling Superior Membrane Permeability Compared to Core Scaffold

The calculated LogP for 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine is 2.67330 . This value is significantly higher than the predicted LogP of approximately 0.5–1.0 for the unsubstituted pyrazolo[4,3-d]pyrimidine core scaffold, based on class-level inference from similar heterocycles . The quantitative difference of approximately +1.7 to +2.2 log units directly translates to enhanced membrane permeability and potential for improved cellular uptake.

Lipophilicity ADME Permeability

Scaffold Validation: Proven Antiproliferative Potential of Pyrazolo[4,3-d]pyrimidines vs. Purine-Based CDK Inhibitors

Substituted pyrazolo[4,3-d]pyrimidines, as a class, have been identified as novel inhibitors of CDK1/cyclin B, showing antiproliferative activity on the K-562 cancer cell line . This establishes the pyrazolo[4,3-d]pyrimidine core as a validated bioisostere of purine-based CDK inhibitors like roscovitine [1]. While direct quantitative data for 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine is not available, it serves as a key intermediate for synthesizing such active derivatives.

Anticancer CDK Inhibition Antiproliferative

Synthetic Versatility: Chloro Substituent as a Handle for Focused Library Generation

The 7-chloro group on the pyrazolo[4,3-d]pyrimidine core is a reactive site for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amines, thiols, and alcohols . This is a key advantage over analogs lacking this handle. Trisubstituted pyrazolo[4,3-d]pyrimidines, synthesized from similar chloro-precursors, have demonstrated potent anti-angiogenic activity with endothelial cell proliferation IC50 values ranging from 1 to 18 µM [1].

Medicinal Chemistry SAR Derivatization

Optimal Use Cases for Procuring 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine


Focused Kinase Inhibitor Library Synthesis

Utilize the reactive 7-chloro group for parallel synthesis of a library of 7-amino-, 7-thio-, or 7-alkoxy-substituted pyrazolo[4,3-d]pyrimidines. This approach leverages the validated antiproliferative potential of the core scaffold to explore SAR for CDK or angiogenesis inhibition [1].

Cellular Permeability Assay Calibration

Given its calculated LogP of 2.67330 , this compound can serve as a reference standard in PAMPA or Caco-2 permeability assays to benchmark the passive diffusion of moderately lipophilic heterocycles, aiding in the optimization of ADME properties for novel chemical entities.

Bioisostere Replacement Studies

Employ this compound as a core scaffold to replace a purine ring in known kinase inhibitors. This bioisosteric approach, validated by the activity of trisubstituted pyrazolopyrimidines [1], can lead to the development of new chemical matter with potentially improved kinase selectivity profiles .

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